molecular formula C28H54N4O14S2 B2500769 tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate CAS No. 1630906-77-2

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate

Cat. No.: B2500769
CAS No.: 1630906-77-2
M. Wt: 734.87
InChI Key: JWZXOWLMMHAFHR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate is a piperazine derivative functionalized with a methylsulfonyloxypropyl group and a tert-butoxycarbonyl (Boc) protecting group. The hemioxalate form indicates the compound is associated with oxalic acid in a 1:0.5 molar ratio, enhancing its crystallinity and stability . Key identifiers include CAS numbers 295330-86-8 (free base) and 1630906-98-7 (hydrochloride salt), with molecular formulas C₁₃H₂₆N₂O₅S (free base) and C₁₃H₂₇ClN₂O₅S (hydrochloride) .

Synthesis and Applications
The compound is synthesized via nucleophilic substitution reactions, often involving tert-butyl piperazine-1-carboxylate and methylsulfonyl-containing alkylating agents. Yields for analogous reactions range from 45% to 98%, depending on reaction conditions . It serves as a pharmaceutical intermediate, particularly in developing inhibitors and tracers targeting enzymes like DNA methyltransferases (DNMTs) and fibroblast activation protein (FAP) .

Properties

IUPAC Name

tert-butyl 4-(3-methylsulfonyloxypropyl)piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H26N2O5S.C2H2O4/c2*1-13(2,3)20-12(16)15-9-7-14(8-10-15)6-5-11-19-21(4,17)18;3-1(4)2(5)6/h2*5-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZXOWLMMHAFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.CC(C)(C)OC(=O)N1CCN(CC1)CCCOS(=O)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N4O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperazine

The synthesis commences with the Boc protection of piperazine to yield tert-butyl piperazine-1-carboxylate. As detailed in CN108033931B, diethylaminoalcohol undergoes chlorination followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide. Optimal conditions include:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–5°C (to minimize side reactions)
  • Yield: 85–90% after column chromatography.

The reaction mechanism involves nucleophilic attack by the piperazine nitrogen on the electrophilic carbonyl carbon of Boc₂O, facilitated by the base (Figure 1).

Alkylation with 3-Chloropropanol

The Boc-protected piperazine is subsequently alkylated with 3-chloropropanol to introduce the propyl spacer. Patent CN108033931B and RSC supplementary data highlight the use of anhydrous DMF as the solvent and potassium carbonate as the base. Key parameters include:

  • Molar ratio: 1:1.2 (piperazine:3-chloropropanol)
  • Reaction time: 12–24 hours at 60°C
  • Yield: 70–75% after recrystallization.

Alternative alkylating agents, such as 3-tosyloxypropanol, have been explored to enhance reaction efficiency, though they require stringent moisture control.

Sulfonylation with Methylsulfonyl Chloride

The hydroxyl group of the propyl side chain is sulfonylated using methylsulfonyl chloride (MsCl). Journal of Chemical Research protocols recommend triethylamine (TEA) as the base and acetonitrile as the solvent:

  • Temperature: −10°C to 0°C (to prevent over-sulfonylation)
  • Molar ratio: 1:1.1 (alcohol:MsCl)
  • Yield: 88–92% after aqueous workup.

The reaction proceeds via nucleophilic substitution, with TEA scavenging HCl byproducts (Figure 2).

Hemioxalate Salt Formation

The final step involves treating the free base with oxalic acid to form the hemioxalate salt. Chemsrc and Achemblock data specify a 2:1 molar ratio (base:oxalic acid) in ethyl acetate:

  • Solvent: Ethyl acetate
  • Stirring time: 30 minutes at room temperature
  • Yield: 95–97% after filtration and drying.

The hemioxalate structure was confirmed via X-ray crystallography, revealing a hydrogen-bonded network between the piperazine nitrogen and oxalate anions.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies of solvents (DCM, DMF, 1,4-dioxane) revealed that 1,4-dioxane minimizes byproduct formation during alkylation due to its moderate polarity. Catalysts such as 1-methylpyrrolidine (10 mol%) improved yields in Boc protection steps by enhancing nucleophilicity.

Industrial-Scale Production

PMC protocols describe continuous flow reactors for large-scale synthesis, achieving a 40% reduction in reaction time and a 15% increase in yield compared to batch processes. Key industrial parameters include:

  • Pressure: 1 MPa
  • Temperature: 160°C
  • Residence time: 6 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.41 (s, 9H, Boc), 2.40–2.60 (m, 8H, piperazine), 3.08 (s, 3H, SO₂CH₃), 3.45 (t, J = 6.2 Hz, 2H, CH₂OSO₂), 4.20 (t, J = 6.2 Hz, 2H, CH₂CH₂OSO₂).
  • HRMS (ESI): m/z calcd for C₁₃H₂₆N₂O₅S [M+H]⁺: 322.42; found: 322.43.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥97% purity. Accelerated stability studies (40°C/75% RH) indicated no degradation over 6 months.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl-Oxypropyl Group

The methylsulfonyl-oxypropyl moiety acts as a critical site for nucleophilic substitution due to the mesylate (methylsulfonyloxy) group’s excellent leaving-group properties. Reactions typically proceed via SN2 mechanisms under mild conditions:

Reaction Conditions Outcome
Displacement by aminesAnhydrous THF, 0°C to rt, 12–24 hForms secondary/tertiary amine derivatives via C–O bond cleavage
Thiol substitutionDMF, NaH as base, rt, 6 hGenerates thioether derivatives (e.g., for bioconjugation)
Halide exchangeKI in acetone, reflux, 8 hConverts mesylate to iodide for further alkylation

Example Procedure :
A solution of tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate (5.0 g, 10.3 mmol) in THF was treated with benzylamine (2.2 eq) at 0°C. After stirring for 12 h at rt, the mixture was concentrated, yielding the amine-substituted product (4.7 g, 85% yield) .

Deprotection of the tert-Butyl Carbamate (Boc Group)

The Boc-protected piperazine nitrogen undergoes acid-catalyzed deprotection to generate a free amine, enabling further functionalization:

Reagent Conditions Result
Trifluoroacetic acidDCM, 0°C to rt, 2–4 hQuantitative removal of Boc group
HCl (gaseous)Dioxane, 0°C, 1 hForms hydrochloride salt of free amine

Key Application :
Deprotection is often followed by re-protection with alternative groups (e.g., Fmoc) or direct coupling to carboxylic acids for peptide synthesis .

Alkylation at the Piperazine Nitrogen

The secondary amine of the piperazine ring participates in alkylation reactions, particularly under basic conditions:

Electrophile Base/Solvent Product
Benzyl bromideK2CO3, DMF, 60°C, 6 hN-Benzyl-piperazine derivative
Propargyl bromideDIPEA, CH3CN, rt, 4 hAlkyne-functionalized piperazine

Mechanistic Insight :
Alkylation proceeds via an SN2 pathway, with the piperazine nitrogen acting as a nucleophile. Steric hindrance from the tert-butyl group directs substitution to the less hindered nitrogen .

Oxidation and Reduction Reactions

While the methylsulfonyl group is oxidation-resistant, the propyl chain and piperazine ring undergo selective redox transformations:

Reaction Type Reagents/Conditions Outcome
Oxidation of propylKMnO4, H2O/acetone, 0°C, 2 hForms carboxylic acid derivative
Reduction of amideLiAlH4, THF, reflux, 3 hConverts carbamate to methylene group

Acid-Base Reactivity of the Hemioxalate Counterion

The oxalic acid component influences solubility and participates in proton-transfer reactions:

Condition Effect
Basic media (pH > 8)Deprotonation of oxalate, forming a dianion that stabilizes cationic species
Acidic media (pH < 3)Protonation of piperazine nitrogen, enhancing aqueous solubility

Scientific Research Applications

Drug Development

Tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate has been investigated for its potential as a drug candidate. Its ability to modulate enzyme activity makes it a valuable tool in the design of inhibitors for various biological targets.

  • Enzyme Inhibition: The compound can interact with specific enzymes, potentially acting as an inhibitor or activator. For instance, it has shown promise in inhibiting thymidine phosphorylase, an enzyme associated with several physiological processes and conditions such as cancer and inflammation .

Case Study: Thymidine Phosphorylase Inhibition

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on thymidine phosphorylase. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments .

Protein Modification

The compound's ability to modify proteins and peptides opens avenues for studying protein interactions and functions. It can be utilized in various biochemical assays to understand protein dynamics better.

  • Mechanism of Action: The interaction between the compound and biomolecules can trigger signaling pathways that alter cellular processes. This modulation is crucial for understanding disease mechanisms and developing targeted therapies.

Synthesis Routes

The synthesis of this compound involves several steps, including nucleophilic substitutions under controlled conditions. The use of solvents like dichloromethane or tetrahydrofuran enhances reaction efficiency.

StepDescription
1 Preparation of intermediate compounds through substitution reactions
2 Introduction of tert-butyl ester and methylsulfonyl group via alkylation
3 Purification using recrystallization or chromatography

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituent Variation Molecular Formula Yield (%) Key Applications References
tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate Propyl-O-SO₂Me, Boc, hemioxalate C₁₃H₂₆N₂O₅S 45–98 Pharmaceutical intermediates
tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate Ethyl-O-SO₂Me, piperidine core C₁₃H₂₅NO₅S 43–100 Drug delivery systems
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate Propyl-Br, oxalate salt C₁₄H₂₅BrN₂O₆ 95 Alkylating agent
tert-Butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate Ethoxypyrimidinyl-methylamino substituent C₁₇H₂₉N₅O₃ N/A Kinase inhibitors
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Hydroxyethyl substituent C₁₁H₂₂N₂O₃ 95 Solubility enhancement

Key Observations:

  • Substituent Position and Reactivity : Replacement of the propyl-O-SO₂Me group with ethyl-O-SO₂Me (piperidine derivative) reduces steric hindrance, improving synthetic yields (100% under optimized conditions) .
  • Counterion Effects : The hemioxalate form offers better crystallinity compared to hydrochloride or oxalate salts, critical for purification .
  • Biological Activity : Methylsulfonyloxy groups enhance leaving-group capacity, making the compound a versatile alkylating agent in prodrug design .

Pharmacological and Industrial Relevance

  • Drug Development : Methylsulfonyloxy derivatives are pivotal in synthesizing DNMT1 inhibitors (e.g., carbazole derivatives) and ¹⁸F-labeled tracers for positron emission tomography (PET) imaging .
  • Stability and Solubility : Hydroxyethyl and ethoxypyrimidinyl analogues exhibit improved aqueous solubility, favoring in vivo applications .

Biological Activity

tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate
  • Molecular Formula: C13H26N2O5S
  • CAS Number: 295330-86-8
  • Molecular Weight: 322.43 g/mol
  • Purity: >95% .

The compound features a piperazine ring, which is known for its biological activity, particularly in drug design due to its ability to interact with various receptors.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects : Studies have shown neuroprotective effects in models of neurodegeneration, suggesting a role in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several bacterial strains, indicating potential use as an antibiotic agent .

The exact mechanism of action is not fully elucidated, but it is believed that the compound interacts with neurotransmitter systems and modulates inflammatory pathways. The presence of the methylsulfonyl group may enhance its solubility and bioavailability, contributing to its efficacy .

Study 1: Neuroprotective Effects

In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the neuroprotective effects of the compound in a mouse model of neurodegeneration. The results showed significant improvements in cognitive function and reduced neuronal death compared to control groups .

Study 2: Antimicrobial Activity

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of tert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential clinical applications .

Data Summary

PropertyValue
IUPAC Nametert-butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate
CAS Number295330-86-8
Molecular Weight322.43 g/mol
Purity>95%
Biological ActivitiesAnti-inflammatory, Neuroprotective, Antimicrobial

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing tert-Butyl 4-(3-((methylsulfonyl)oxy)propyl)piperazine-1-carboxylate hemioxalate?

The synthesis involves:

  • Step 1 : Alkylation of the piperazine core with a 3-bromopropyl intermediate under basic conditions (e.g., NaH in THF) to introduce the propyl chain .
  • Step 2 : Reaction with methylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to form the methylsulfonyloxy moiety, with triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Formation of the hemioxalate salt via crystallization from ethanol/water mixtures, requiring precise stoichiometry (2:1 molar ratio of base to oxalic acid) . Optimal conditions include inert atmospheres (N₂/Ar), controlled temperatures (±2°C), and HPLC monitoring (≥97% purity) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and hemioxalate formation (e.g., tert-butyl singlet at δ 1.4 ppm, oxalate carboxyl signals at δ 160–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity ≥97% .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]+ expected for C₁₆H₂₉N₂O₆S⁺) .

Q. How is this compound utilized as an intermediate in developing pharmacologically active agents?

The methylsulfonyloxy group serves as a leaving group in nucleophilic substitution reactions, enabling:

  • Alkylation : Replacement with amines or thiols to generate prodrug candidates .
  • Cross-Coupling : Suzuki-Miyaura reactions for biaryl piperazine derivatives targeting kinase inhibition .
  • Prodrug Activation : Enzymatic cleavage in vivo to release active metabolites .

Advanced Research Questions

Q. What methodologies address low yield during the final coupling step of the synthesis?

Low yields in hemioxalate formation often arise from:

  • Solvent Polarity : Switching to polar aprotic solvents (e.g., DMF) to improve oxalic acid solubility .
  • Stoichiometric Imbalance : Titrating oxalic acid incrementally (0.5 eq at a time) to avoid premature precipitation .
  • Catalysis : Adding catalytic tetrabutylammonium bromide (TBAB) to enhance reaction rates .

Q. What stability considerations are critical for long-term storage of this compound?

  • Temperature : Store at 2–8°C under inert gas (Ar) to prevent hydrolysis of the methylsulfonyloxy group .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hemioxalate dissociation .
  • Light Exposure : Amber glassware to mitigate UV-induced degradation of the piperazine ring .

Q. How can computational models predict the reactivity of the methylsulfonyloxy group in substitution reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for SN2 pathways to identify optimal nucleophiles (e.g., primary amines > thiols) .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states to prioritize reaction media (e.g., acetonitrile over DCM) .

Q. How to resolve contradictions between spectroscopic data and expected structural features?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., propyl chain CH₂ groups) to confirm connectivity .
  • X-ray Crystallography : Resolve ambiguity in hemioxalate salt formation by analyzing crystal packing .
  • Isotopic Labeling : Introduce ¹³C at the oxalate moiety to track binding interactions in MS/MS .

Q. What in vitro models are suitable for evaluating its therapeutic potential?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists for GPCR targets) .
  • Cell Viability Screens : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values .

Q. How does the hemioxalate counterion influence crystallization and solubility?

  • Crystallization : Hemioxalate forms hydrogen-bonded dimers, favoring monoclinic crystal systems with improved stability .
  • Solubility : Higher aqueous solubility vs. freebase (e.g., 12 mg/mL in PBS pH 7.4) due to ionic interactions .
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to remove unreacted oxalic acid .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and adjust feed rates .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
  • Quality Control (QC) : Implement LC-MS/MS for trace impurity profiling (limit: ≤0.5% for genotoxic byproducts) .

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